2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
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Overview
Description
2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .
Mode of Action
Benzimidazole derivatives are known to exhibit anticancer activity by interacting with cancer cells . The presence of certain substituent groups in their structures, such as a methyl group at the 5(6)-position on the benzimidazole scaffold, can significantly increase their anticancer activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways involved in cancer progression .
Result of Action
Benzimidazole derivatives are known to exhibit good to potent antiproliferative activity against various cancer cell lines .
Action Environment
Benzimidazole derivatives are known to exhibit their anticancer properties in extremely aggressive, corrosive acidic media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the phenoxyethyl group.
Scientific Research Applications
2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
Uniqueness
2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. Its combination of an ethyl group and a phenoxyethyl group attached to the benzimidazole core sets it apart from other benzimidazole derivatives.
Properties
IUPAC Name |
2-ethyl-1-(2-phenoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-17-18-15-10-6-7-11-16(15)19(17)12-13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGRTKNGAZQCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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